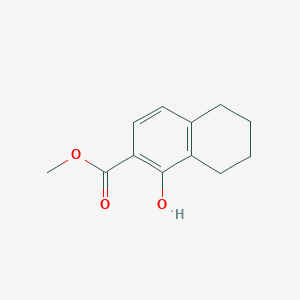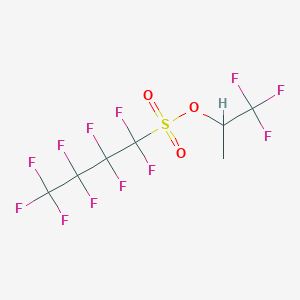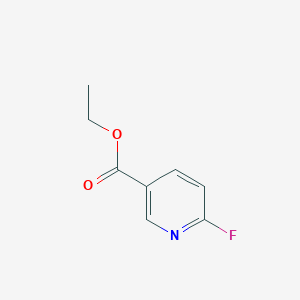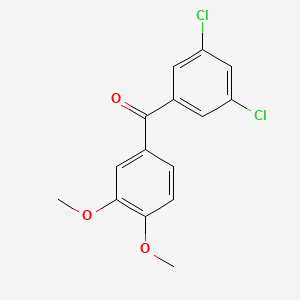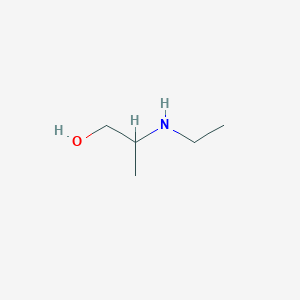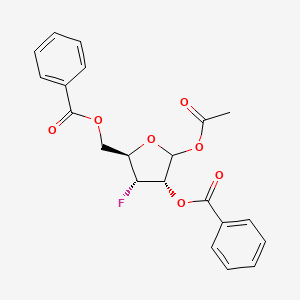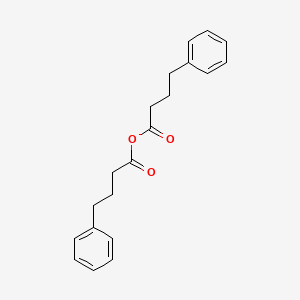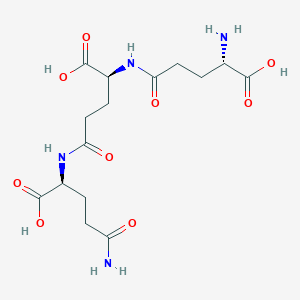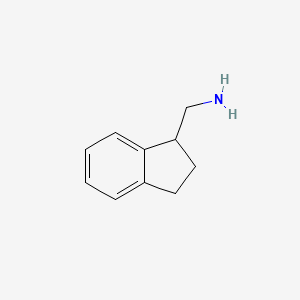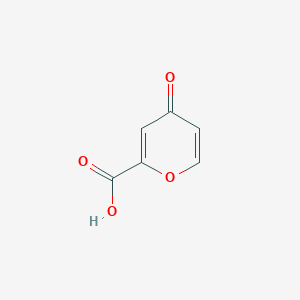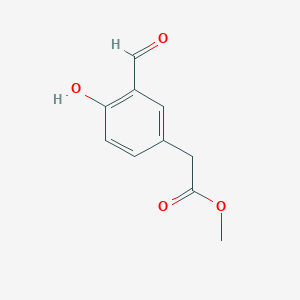
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
概要
説明
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl and phenylacetate. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of similar compounds, which often exhibit interesting chemical and physical properties, and can be used in various applications, including as intermediates in organic synthesis or as components in material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with the protection of certain functional groups to prevent unwanted side reactions. For instance, a high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its acetate derivative has been reported, which involves a two-step procedure and allows for easy purification and long-term storage . Similarly, other papers describe the synthesis of various methyl phenylacetate derivatives through reactions involving methyl (2-hydroxyphenyl)acetate with different reagents to yield compounds with oxadiazole or tetrazole rings.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular conformation, intermolecular interactions, and the electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of different functional groups and the overall molecular structure. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the local and global chemical activities, helping to understand the electrophilic and nucleophilic nature of the compounds . Additionally, the presence of weak intermolecular interactions, such as hydrogen bonds and C-H...π interactions, can affect the reactivity and stability of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical and electrical behaviors, can be significant for their potential applications. For example, the non-linear optical properties of certain derivatives have been examined to determine their suitability for applications in optoelectronics . The solubility, crystallinity, and thermal stability are also important properties that are often characterized in these studies .
Case Studies
While the provided papers do not mention specific case studies involving Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, the research on related compounds can provide insights into potential applications. For instance, the synthesis of hydroxytyrosyl acetate and the study of its deprotection under physiological conditions suggest its relevance in biomedical applications. The characterization of the crystal structure and physico-chemical properties of other derivatives can inform their use in material science and pharmaceuticals.
科学的研究の応用
Synthesis and Chemical Reactivity
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate and similar compounds have been explored for their chemical reactivity and synthesis potential. One study demonstrated the formylation of 3-alkylindole-2-acetic esters, highlighting the chemical transformations possible with these types of compounds (Jones, Taylor, & Bowyer, 1974).
Crystal Structure Analysis
- The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, which is crucial for understanding the molecular configuration and potential applications in materials science (Lee, Ryu, & Lee, 2017).
Anti-inflammatory Applications
- Research has been conducted on derivatives of 4-hydroxyphenylacetic acid, a compound structurally related to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, for potential anti-inflammatory applications (Virmani & Hussain, 2014).
Analogues in Natural Hemiacetals
- Methyl 2-(2-nitrophenylthio)acetate, which shares structural similarities with methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been used inthe synthesis of hemiacetal analogues, contributing to the understanding of allelochemicals found in various plant families (Sicker, Hartenstein, Hazard, & Tallec, 1994).
Exploration in Total Synthesis
- Research involving compounds like methyl 2-(3-formyl-4-hydroxyphenyl)acetate has extended into the area of total synthesis, exploring pathways for creating complex organic molecules. For instance, studies on Diels–Alder routes to potential trichothecene precursors provide insights into the synthesis of complex organic structures (Banks et al., 1981).
Molecular Structure Characterization
- The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, a compound related to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been characterized, contributing to the knowledge of molecular interactions and stability in such compounds (Khan et al., 2013).
Synthetic Methods Development
- Studies on the synthesis of 2-hydroxy-4-methyl benzoic acid involve steps and methods that could be applicable to the synthesis of methyl 2-(3-formyl-4-hydroxyphenyl)acetate, offering insights into efficient synthetic routes (Che Qing-ming et al., 2006).
Oxidation Studies
- The oxidation behavior of 3-alkyl-2-methylindoles, which are structurally similar to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been studied. This research provides a foundation for understanding the oxidation mechanisms of such compounds (Itahara, Ouya, & Kozono, 1982).
Safety and Hazards
“Methyl 2-(3-formyl-4-hydroxyphenyl)acetate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJEIDLAXIVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494988 | |
| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61874-04-2 | |
| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

